molecular formula C10H7F3N2 B1366427 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole CAS No. 34898-30-1

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B1366427
CAS RN: 34898-30-1
M. Wt: 212.17 g/mol
InChI Key: SWDKWZQLMUSLRH-UHFFFAOYSA-N
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Description

“2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with a trifluoromethyl group are often used in the development of agrochemical and pharmaceutical compounds due to the unique physicochemical properties of the fluorine atom1.



Synthesis Analysis

The synthesis of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is not explicitly mentioned in the available literature. However, the synthesis of similar compounds often involves the introduction of a trifluoromethyl group into the molecule1.



Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is not explicitly described in the available literature. However, compounds with a trifluoromethyl group often have unique structural characteristics due to the presence of the fluorine atom1.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not detailed in the available literature. However, compounds with a trifluoromethyl group are often involved in various chemical reactions due to the unique reactivity of the fluorine atom1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, compounds with a trifluoromethyl group often exhibit unique physical and chemical properties due to the presence of the fluorine atom1.


Scientific Research Applications

Microwave-Assisted Synthesis

A study by Menteşe et al. (2013) explored the microwave-assisted synthesis of 2‐(4‐(trifluoromethyl)phenyl)‐1H‐benzo[d]imidazole derivatives. These compounds exhibited significant lipase inhibition and antioxidant activities, highlighting their potential in biological applications. The use of microwave techniques provided an efficient and rapid method for producing these derivatives (Menteşe et al., 2013).

Corrosion Inhibition

Research by Prashanth et al. (2021) demonstrated the corrosion inhibition potential of imidazole derivatives, including those similar to 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole, on mild steel in acidic solutions. These compounds showed high corrosion inhibition efficiency and strong adsorption on the metal surface, following the Langmuir model (Prashanth et al., 2021).

Antimicrobial and Antituberculosis Agents

Jadhav et al. (2009) synthesized novel 2-(4-(1H-[1,2,4]-triazol-1-yl)phenyl)-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives. These compounds were evaluated for their antibacterial and antitubercular activities, showing promise as antimicrobials and antimycobacterials (Jadhav et al., 2009).

Curing Agents in Polymer Chemistry

Ghaemy et al. (2012) conducted a study on curing diglycidylether of bisphenol-A (DGEBA) with fluorinated curing agents, including 4,4′-(2-(4-(trifluoromethyl)phenyl)-1H-imidazole-4,5-diyl)diphenol. The research demonstrated improvements in water repellency and thermal stability of the cured materials, indicating the utility of these compounds in polymer chemistry (Ghaemy et al., 2012).

Green Synthesis Methods

Bandyopadhyay et al. (2014) reported an eco-friendly synthesis method for 2-aryl-4-phenyl-1H-imidazoles, showcasing the environmental benefits of such approaches in the production of imidazole derivatives (Bandyopadhyay et al., 2014).

Safety And Hazards

The safety and hazards associated with “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, it’s important to handle all chemical compounds with care and appropriate safety measures23.


Future Directions

The future directions for the research and development of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, there is ongoing interest in the development of new applications for compounds with a trifluoromethyl group due to their unique properties14.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKWZQLMUSLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466520
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

CAS RN

34898-30-1
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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